(3-Chloro-5-methylpyridin-2-YL)methanamine

Regioisomerism Synthetic Intermediate Structure-Activity Relationship

Reproducible library synthesis demands a regioisomerically pure scaffold with orthogonal reactive sites. This compound solves that challenge: • ≥98% purity minimizes byproduct formation and ensures consistent reaction yields. • The 3-chloro and 2-aminomethyl groups provide two distinct handles for selective sequential derivatization via SNAr/cross-coupling or amide coupling. • Supplied with comprehensive analytical data (NMR, HPLC, LC-MS) to facilitate tracking through multi-step syntheses and support QA/QC requirements.

Molecular Formula C7H9ClN2
Molecular Weight 156.61
CAS No. 1211529-71-3
Cat. No. B2457804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-5-methylpyridin-2-YL)methanamine
CAS1211529-71-3
Molecular FormulaC7H9ClN2
Molecular Weight156.61
Structural Identifiers
SMILESCC1=CC(=C(N=C1)CN)Cl
InChIInChI=1S/C7H9ClN2/c1-5-2-6(8)7(3-9)10-4-5/h2,4H,3,9H2,1H3
InChIKeyNPQGEDHOKRLNQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(3-Chloro-5-methylpyridin-2-YL)methanamine Specifications Overview


(3-Chloro-5-methylpyridin-2-YL)methanamine (CAS 1211529-71-3) is a substituted pyridinylmethanamine building block with the molecular formula C₇H₉ClN₂ and a molecular weight of 156.61 g/mol . It features a 3-chloro, 5-methyl substitution pattern on the pyridine ring and a primary amine group at the 2-position, classifying it as a heterocyclic amine intermediate. The compound is commercially available with a typical purity specification of ≥98% and is supplied with supporting analytical documentation including NMR, HPLC, and LC-MS data to facilitate its use as a research chemical . Its calculated LogP is 1.50212, and it possesses 1 hydrogen bond donor and 2 hydrogen bond acceptors, defining its physicochemical profile for synthetic applications .

Regioisomer-specific building block for SAR and lead optimization
Ortho-chloro/amine substitution enables dual synthetic handles
Supplied with NMR, HPLC, and LC-MS analytical documentation

Regioisomeric Reactivity of (3-Chloro-5-methylpyridin-2-YL)methanamine


The precise regioisomeric arrangement of substituents on the pyridine ring dictates both the compound's electronic properties and its synthetic utility. Substituting (3-chloro-5-methylpyridin-2-YL)methanamine with a different regioisomer, such as the 2-chloro or 5-chloro analog, will alter the electron density at the reactive amine and chlorine sites, potentially leading to divergent reaction outcomes in nucleophilic aromatic substitution (SₙAr), cross-coupling, or reductive amination pathways . The 3-chloro substituent, adjacent to the 2-methanamine group, imposes a specific steric and electronic environment that influences the pKa of the amine and the reactivity of the chlorine, a factor that is not replicated by isomers bearing the chlorine at the 2- or 5-positions . This structural specificity is critical for maintaining the intended molecular geometry and biological activity of downstream derivatives, as evidenced by structure-activity relationship (SAR) studies where even minor positional shifts can drastically alter target binding affinity [1].

Using a 2-chloro or 5-chloro regioisomer shifts the electronic and steric environment at the reactive amine, potentially altering SNAr and cross-coupling outcomes.
The ortho-relationship between chlorine and methanamine influences pKa and reactivity; this profile may not transfer to isomers with chlorine at other positions.
Positional changes can confound downstream SAR: even minor regioisomer shifts have been shown to drastically change target binding affinity in derivative studies.

Quantitative Differentiation Evidence Guide


Regioisomeric Differentiation from Other Analogs

(3-Chloro-5-methylpyridin-2-YL)methanamine (CAS 1211529-71-3) is a specific regioisomer within the C₇H₉ClN₂ family of chloromethylpyridinemethanamines. Its primary differentiation from the 2-chloro (CAS 886371-07-9) and 5-chloro (CAS 1256825-06-5) regioisomers is the position of the chlorine atom, which is at the 3-position of the pyridine ring, adjacent to the methanamine group. This ortho-relationship between the chlorine and the amine creates a unique electronic environment not present in the other isomers. The calculated LogP for the target compound is 1.50212, indicating moderate lipophilicity that balances aqueous and organic solubility . This value differs from the general class, where LogP can vary significantly (e.g., reported class ranges of 1.2–3.2) [1], underscoring that generic substitution will not replicate the same physicochemical profile.

Regioisomeric identity
Head-to-head
3-Chloro substitution; LogP 1.50 (calc.) vs class range 1.2–3.2, differing by >2.0 units
Regioisomer-specific physicochemical profile defines solubility and partitioning behavior.
Calculated LogP; class-range variation confirmed by independent cheminformatic data.
Regioisomerism Synthetic Intermediate Structure-Activity Relationship Pyridine Derivatives

Purity Benchmarking for Synthesis Reliability

Reputable vendors supply (3-Chloro-5-methylpyridin-2-YL)methanamine with a minimum purity specification of 98%, as determined by HPLC or GC analysis . This level of purity is essential for its primary use as a synthetic intermediate. The compound's documentation package, including NMR and LC-MS data, provides a verifiable baseline for quality . This specification is comparable to or higher than the 95–97% purity commonly offered for related pyridinylmethanamine analogs .

Purity specification
Cross-study comparable
≥98% (NLT 98%) by HPLC/GC
Higher-end purity for synthetic intermediates supports reproducible coupling and reduced side-product formation.
Vendor specification; comparable to or above typical 95–97% for related analogs.
Purity Specification Quality Control Reproducibility Chemical Procurement

Privileged Scaffold for Bioactive Molecules

The (3-chloro-5-methylpyridin-2-yl) motif, derived from the target compound, is a recurring substructure in patent applications for bioactive molecules. For example, a derivative where the methanamine nitrogen is incorporated into a larger heterocyclic system ((+)-6-{4-[(3-Chloro-5-methylpyridin-2-yl)oxy]-2-methylphenyl}-1,5-dimethylpyrimidine-2,4(1H,3H)-dione) exhibits a binding affinity (Ki) of 120 nM for the human dopamine D1A receptor [1]. This demonstrates the scaffold's utility in achieving potent target engagement. Furthermore, broader patent landscapes indicate the use of closely related pyridine methanamine cores in the development of kinase inhibitors and other therapeutic agents [2].

Derivative affinity
Class-level inference
Ki = 120 nM at human D1A receptor (derivative containing (3-chloro-5-methylpyridin-2-yl)oxy motif)
Supports scaffold-library design context; demonstrates compatibility with high-affinity target engagement.
Derivative, not parent compound; in vitro competition binding assay, pH 7.4.
Drug Discovery Kinase Inhibitor GPCR Ligand Patent Analysis

Physicochemical Profile vs. Analog Compounds

The calculated LogP for (3-Chloro-5-methylpyridin-2-YL)methanamine is 1.50212, which is associated with a specific hydrogen bonding profile of 1 donor and 2 acceptors . This profile differentiates it from structurally similar molecules. For instance, the related compound 2-(3-Chloro-5-methylpyridin-2-YL)ethanamine (CAS 1393570-77-8) or 3-(3-Chloro-5-methylpyridin-2-YL)propan-1-amine have higher molecular weights and, by extension of the alkyl chain, would be expected to have higher LogP values and potentially altered hydrogen bonding capacity. Within the broader class of pyridine derivatives, LogP values can range from approximately 1.2 to 3.2 [1], highlighting that the target compound's moderate lipophilicity is not a universal trait and is a direct consequence of its specific substitution pattern.

Physicochemical profile
Cross-study comparable
LogP 1.50 (calc.); H-bond donors 1; H-bond acceptors 2
Moderate lipophilicity and balanced H-bond capacity suit lead-like chemical space.
Class-wide LogP range 1.2–3.2; longer-chain analogs expected to show higher LogP.
Physicochemical Properties LogP Hydrogen Bonding Drug-likeness

(3-Chloro-5-methylpyridin-2-YL)methanamine Application Scenarios


Kinase and GPCR Targeted Library Synthesis

This compound is optimally deployed as a core building block in the parallel synthesis of focused libraries targeting kinases and G-protein coupled receptors (GPCRs). The evidence of a derivative exhibiting potent (Ki = 120 nM) binding to the dopamine D1A receptor [1] validates its utility for constructing high-affinity ligands. Its defined regioisomeric structure ensures the correct vector for substituent elaboration in structure-activity relationship (SAR) studies , while its ≥98% purity minimizes byproduct formation during library synthesis .

Chemical Probe and Tool Compound Development

For chemical biology applications requiring well-characterized tool compounds, (3-Chloro-5-methylpyridin-2-YL)methanamine offers a reliable starting point. The availability of comprehensive analytical data (NMR, HPLC, LC-MS) from commercial suppliers facilitates the tracking of the core scaffold through multi-step syntheses . The moderate LogP of 1.50212 suggests that probes derived from this scaffold will possess balanced physicochemical properties, potentially reducing non-specific binding and improving cellular permeability compared to more lipophilic alternatives.

Reliable Intermediate for Process Scale-Up

In process research and development, reproducibility is paramount. The commercial availability of (3-Chloro-5-methylpyridin-2-YL)methanamine at a consistent, high purity (≥98%) makes it a dependable intermediate for scaling up synthetic routes. The presence of both a reactive primary amine and an aryl chloride provides two distinct and orthogonal synthetic handles for sequential functionalization via amide coupling or SₙAr/cross-coupling reactions, respectively, offering a convergent and efficient approach to complex molecules.

Application
Selection Property
Validation Focus
Kinase and GPCR library synthesis
Regioisomeric identity
SAR orientation confirmation
Chemical probe development
Analytical traceability
Physicochemical profiling
Process scale-up intermediate
Purity consistency
Reaction reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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